N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide involves multiple steps, typically starting with the preparation of the core tetrazole structure. The synthetic route often includes the following steps:
Formation of the tetrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the cyclopropyl group:
Amidation reaction: The final step involves the formation of the amide bond between the tetrazole ring and the 3-methoxybenzamido group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide: This compound has a different core structure but shares some functional groups.
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide: Another compound with a similar amide linkage but a different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may offer distinct advantages in its applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(3-methoxybenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-28-16-4-2-3-12(11-16)18(26)20-14-7-9-15(10-8-14)25-23-17(22-24-25)19(27)21-13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,20,26)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVKQHQBGVESHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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